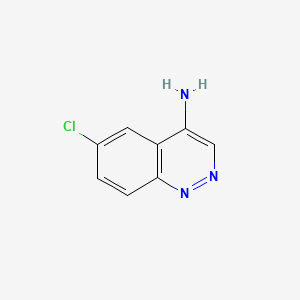

4-Amino-6-chlorocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-chlorocinnoline is a chemical compound with the molecular formula C8H6ClN3. It has a molecular weight of 179.61 . It is a light yellow to brown solid .

Molecular Structure Analysis

The InChI code for 4-Amino-6-chlorocinnoline is1S/C8H6ClN3/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H, (H2,10,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

4-Amino-6-chlorocinnoline is a solid at room temperature . .Scientific Research Applications

Synthesis and Reactivity: The synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, a cinnoline analogue, involves the reaction of 4-chlorocinnoline with specific reagents. This process and the reactivity of the resulting compounds have been studied, highlighting the potential for developing novel pharmaceutical compounds (Holzer, Eller, & Schönberger, 2008).

Antimicrobial and Antitubercular Activity: Research on aminopyrimidine and thiopyrimidine derivatives, including 3-(2-amino-6-arylpyrimidin-4-yl)-6-chlorocinnolin-4(3H)-one, has shown promising results against various microbes and Mycobacterium tuberculosis, indicating potential applications in treating infections and tuberculosis (Patel, Akbari, Purohit, & Joshi, 2008).

Crystallographic and Molecular-Orbital Studies: Investigations into the geometry of antifolate drugs, including the study of cinnoline analogues, contribute to understanding the structural aspects of these compounds, which is crucial for drug design (Hunt, Schwalbe, Bird, & Mallinson, 1980).

Antiplasmodial Activity: Research into aminoquinolines, including 4-aminoquinoline derivatives, demonstrates their significance in inhibiting beta-hematin formation and their potential as antimalarial agents (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

Antitumor Activity: Novel 4-arylaminoquinazoline derivatives have shown potent antitumor activities, indicating the potential use of 4-aminoquinoline analogues in cancer therapy (Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019).

Electrochemical Sensors for Drug Determination: The development of electrochemical sensors for detecting 4-aminoquinoline drugs in biological and environmental samples is an emerging field, important for monitoring drug levels and ensuring safety (Matrouf, Loudiki, Ariouil, Laghrib, Farahi, Bakasse, Saqrane, Lahrich, & El Mhammedi, 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-chlorocinnolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLORJJGWIUWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chlorocinnoline | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)